![molecular formula C5H5N3O2 B1291284 5-Aminopyridazine-4-carboxylic acid CAS No. 21579-37-3](/img/structure/B1291284.png)
5-Aminopyridazine-4-carboxylic acid
Overview
Description
5-Aminopyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It appears as a brown solid . This compound has been identified as a useful intermediate for synthesizing condensed pyridazine ring systems .
Synthesis Analysis
The synthesis of 5-Aminopyridazine-4-carboxylic acid involves the Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid, which is obtained from pyridazine-4,5-dicarboxylic acid through the corresponding anhydride . The compound can also be synthesized from carboxylic acids .Molecular Structure Analysis
The InChI code for 5-Aminopyridazine-4-carboxylic acid is1S/C5H5N3O2/c6-4-2-8-7-1-3 (4)5 (9)10/h1-2H, (H2,6,7) (H,9,10)
. Chemical Reactions Analysis
5-Aminopyridazine-4-carboxylic acid has been used as an intermediate in the synthesis of condensed pyridazine ring systems . It has also been involved in reactions such as the Hofmann rearrangement .Physical And Chemical Properties Analysis
5-Aminopyridazine-4-carboxylic acid is a brown solid . It has a molecular weight of 139.11 .Scientific Research Applications
Drug Discovery and Development
5-Aminopyridazine-4-carboxylic acid is a valuable scaffold in medicinal chemistry. Its pyridazine ring is known for weak basicity and robust hydrogen-bonding capacity, which are crucial in drug-target interactions . This compound can serve as a core structure for developing new pharmaceuticals, particularly where molecular recognition plays a significant role.
Material Science
In material science, 5-Aminopyridazine-4-carboxylic acid can be used to synthesize novel polymers and coatings. Its ability to form stable heterocyclic compounds makes it an excellent candidate for creating materials with specific electrical or mechanical properties .
Agriculture
While specific applications in agriculture are not directly cited, compounds like 5-Aminopyridazine-4-carboxylic acid could potentially be used in the synthesis of agrochemicals. Their structural versatility allows for the creation of compounds that may act as growth promoters or pesticides .
Environmental Science
The pyridazine derivatives, due to their unique physicochemical properties, might be explored for environmental remediation technologies. They could be used in the development of sensors or absorbents to detect or remove pollutants from the environment .
Biochemistry Research
5-Aminopyridazine-4-carboxylic acid can be utilized in biochemistry for studying enzyme interactions and kinetics. Its potential to bind with various biomolecules can help in understanding biological pathways and identifying potential therapeutic targets .
Pharmacology
In pharmacology, this compound’s derivatives are being investigated for their therapeutic potential. The pyridazine ring’s inherent properties can be leveraged to enhance drug efficacy, reduce side effects, and improve pharmacokinetic profiles .
Safety and Hazards
The safety information for 5-Aminopyridazine-4-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyridazine derivatives have been shown to impact various biochemical pathways, leading to a wide range of physiological effects .
Result of Action
Pyridazine derivatives have been associated with a variety of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and others .
properties
IUPAC Name |
5-aminopyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-8-7-1-3(4)5(9)10/h1-2H,(H2,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPRYFURIIOSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618405 | |
Record name | 5-Aminopyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridazine-4-carboxylic acid | |
CAS RN |
21579-37-3 | |
Record name | 5-Aminopyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the new synthesis method for 5-Aminopyridazine-4-carboxylic acid described in the research?
A1: The research paper focuses on a "facile" synthesis, implying a simpler and potentially more efficient method compared to previous approaches. [] While the specific details of the synthesis are not provided in the abstract, the title suggests it offers a new route to obtain this compound. This could be significant for researchers requiring 5-Aminopyridazine-4-carboxylic acid for further studies, potentially making it more accessible.
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